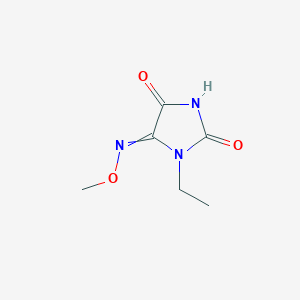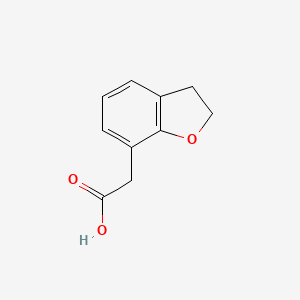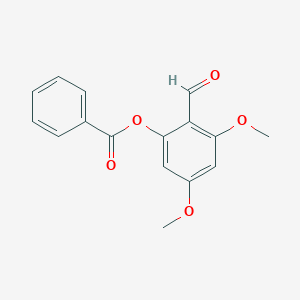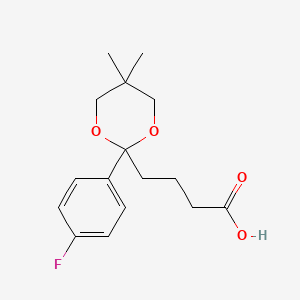
4-trans-8-trans-Sphingadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-trans-8-trans-Sphingadiene is a type of sphingolipid . Sphingolipids are vital constituents of the plasma membrane of animal cells and concurrently regulate numerous cellular processes . The molecular formula of 4-trans-8-trans-Sphingadiene is C₁₈H₃₅NO₂ and its molecular weight is 297.48 .
Synthesis Analysis
The synthesis of sphingolipids involves several steps . The process begins with the formation of ceramide, which involves enzymes such as serine palmitoyltransferase, 3-ketosphinganine reductase, very long-chain fatty acid synthesis, and ceramide synthases . The synthesis of complex sphingolipids involves the formation of glucosylceramide and inositolphosphoceramide . Long-chain base modification reactions involve the introduction of a C-4 hydroxyl group and double bonds between the C-4 and C-5 atoms and the C-8 and C-9 atoms . The Δ4 double bond occurs exclusively in the trans configuration, whereas the Δ8 double bond can be either cis or trans .
Molecular Structure Analysis
The molecular structure of 4-trans-8-trans-Sphingadiene is characterized by a long-chain or sphingoid base, which in living tissues is usually linked to a fatty acid via an amide bond . The sphingoid base can have various functional groups including double bonds of both the cis- and trans-configuration at different locations in the aliphatic chain .
Chemical Reactions Analysis
The chemical reactions involved in the formation of 4-trans-8-trans-Sphingadiene include the introduction of double bonds between the C-4 and C-5 atoms and the C-8 and C-9 atoms . The Δ4 double bond occurs exclusively in the trans configuration, whereas the Δ8 double bond can be either cis or trans .
Mechanism of Action
While the specific mechanism of action for 4-trans-8-trans-Sphingadiene is not explicitly mentioned in the search results, sphingolipids in general play an important role in a variety of biological processes like cell division, heat stress response, acid/alkaline tolerance, hyphae formation, domain formation, spore germination, endocytosis, signal transduction, apoptosis, pathogenesis, and virulence .
Future Directions
Sphingolipids, including 4-trans-8-trans-Sphingadiene, continue to be a subject of research due to their role in numerous cellular functions . Future research may focus on the influence of sphingolipid levels in the alleviation of cardiac fibrosis, offering innovative therapeutic strategies to address cardiac fibrosis and atrial fibrillation .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of 4-trans-8-trans-Sphingadiene involves the condensation of two fatty acids, palmitic acid and serine, followed by a series of reactions to form the final product.", "Starting Materials": [ "Palmitic acid", "Serine", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium borohydride", "Acetic acid", "Sodium sulfate", "Chloroform" ], "Reaction": [ "Step 1: Condensation of palmitic acid and serine in the presence of sodium hydroxide to form N-palmitoyl serine.", "Step 2: Reduction of N-palmitoyl serine with sodium borohydride in methanol to form sphinganine.", "Step 3: Oxidation of sphinganine with hydrochloric acid to form dihydrosphingosine.", "Step 4: Dehydration of dihydrosphingosine with acetic acid to form trans-4-sphingenine.", "Step 5: Isomerization of trans-4-sphingenine to trans-4-sphingadiene in the presence of sodium sulfate and chloroform." ] } | |
CAS RN |
40878-79-3 |
Product Name |
4-trans-8-trans-Sphingadiene |
Molecular Formula |
C₁₈H₃₅NO₂ |
Molecular Weight |
297.48 |
synonyms |
Sphinga-4-trans-8-trans-dienine; trans-4-trans-8-Sphingadienine; [R-[R*,S*-(E,E)]]-2-Amino-4,8-octadecadiene-1,3-diol; (2S,3R,4E,8E)--2-Amino-4,8-octadecadiene-1,3-diol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






